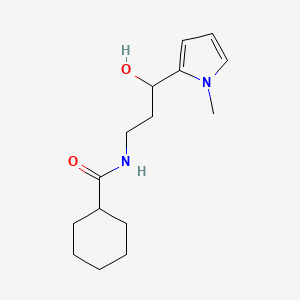

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-17-11-5-8-13(17)14(18)9-10-16-15(19)12-6-3-2-4-7-12/h5,8,11-12,14,18H,2-4,6-7,9-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUQJXVQWKDOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C2CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a hydroxypropyl group and a pyrrole ring, which contribute to its interactions with various biological targets.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

The primary biological activity of this compound is attributed to its role as an inhibitor of histone deacetylases (HDACs) . HDAC inhibitors are significant in cancer therapy and other diseases because they modify gene expression, promote cell cycle arrest, and induce apoptosis. The ability of this compound to interact with specific enzymes and receptors suggests potential therapeutic applications in various conditions, including cancer, inflammation, and neurodegenerative diseases.

The mechanism of action involves the compound's binding to HDAC enzymes, leading to alterations in the acetylation status of histones. This modification affects gene expression patterns that are crucial for cellular functions and disease progression. The compound's interaction with molecular targets influences key biochemical pathways, thereby impacting cellular processes such as proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various tumor cell lines. For instance, when tested against human cancer cell lines, the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anti-cancer agent.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | Lacks the pyrrole ring | May exhibit different biological activities due to structural differences |

| N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide | Lacks the trifluoromethoxy group | Differences in pharmacokinetic properties and potency |

| N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-cyclohexanecarboxamide | Contains both hydroxy and pyrrole groups | Potentially enhanced biological activity due to unique structural features |

Case Studies

Recent case studies have explored the therapeutic implications of this compound in various disease models. For example:

- Cancer Therapy : In animal models of breast cancer, administration of this compound resulted in reduced tumor growth and increased apoptosis markers compared to control groups.

- Neurodegenerative Diseases : The compound has also been investigated for its neuroprotective effects in models of Alzheimer's disease, where it exhibited the ability to reduce amyloid-beta plaque formation and improve cognitive function.

Scientific Research Applications

HDAC Inhibition and Cancer Therapy

Histone deacetylases are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making them attractive targets for cancer treatment.

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide has been identified as an effective HDAC inhibitor, showing promise in preclinical studies for various cancers, including breast and prostate cancer. The compound's ability to modify gene expression patterns suggests potential therapeutic benefits in reversing the malignant phenotype of tumor cells.

Neurodegenerative Diseases

The modulation of histone acetylation has implications beyond cancer; it is also relevant in neurodegenerative diseases such as Alzheimer's and Huntington's disease. By inhibiting HDACs, this compound may help restore normal gene expression patterns associated with neuroprotection and neuronal survival.

Research indicates that HDAC inhibitors can enhance cognitive function and reduce neuroinflammation, making this compound a candidate for further investigation in treating these conditions.

Anti-inflammatory Applications

In addition to its effects on cancer and neurodegeneration, this compound may have anti-inflammatory properties. By influencing the acetylation status of pro-inflammatory cytokines and transcription factors, this compound could modulate inflammatory responses.

Preliminary studies suggest that it may reduce the production of inflammatory mediators, providing a potential therapeutic avenue for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the pyrrole ring and hydroxypropyl group contributes significantly to its interaction with HDAC enzymes.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(3-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | Lacks the pyrrole ring | May exhibit different biological activities due to structural differences |

| N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-trifluoromethoxybenzenesulfonamide | Lacks the methyl group on the pyrrole ring | Potentially altered chemical reactivity and biological properties |

| N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide | Lacks the trifluoromethoxy group | Differences in pharmacokinetic properties and potency |

This table illustrates how variations in structure can lead to significant differences in biological activity, highlighting the importance of specific functional groups in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Key Comparisons

Functional Group Impact on Bioactivity Thiourea Derivatives (H2L1–H2L9): These compounds exhibit strong metal-chelating capabilities due to their thiourea (-NH-C=S) and carbonyl (C=O) groups, which bind transition metals like Cu(II) and Ni(II) . Hydroxyl and Pyrrole Groups: The 3-hydroxypropyl-pyrrole moiety in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to the phenolic hydroxyl group in compound 12a, which showed antitubercular activity . Pyrrole’s aromaticity could also facilitate π-π stacking in receptor binding.

Synthetic Accessibility

- Thiourea derivatives (e.g., H2L1) are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with amines, yielding >80% efficiency . The target compound’s synthesis likely requires alternative routes, such as coupling hydroxypropyl-pyrrole intermediates with cyclohexanecarboxylic acid.

Biological Activity Trends Compound 12a demonstrated potent antitubercular activity (MIC: 3.12 µg/mL), attributed to its phenolic hydroxyl and lipophilic isopentyl chain . The target compound’s pyrrole group may similarly enhance membrane permeability, but its efficacy against pathogens remains untested. The E-selectin antagonist (compound 58) highlights how bulky substituents (e.g., triazole and fucose) enable nanomolar receptor inhibition . The target’s smaller pyrrole-hydroxypropyl chain may limit such potency but improve pharmacokinetics.

Physicochemical Properties

- Solubility : Thiourea derivatives (H2L1–H2L9) are sparingly soluble in water due to hydrophobic aryl groups . The target compound’s hydroxyl group may improve aqueous solubility compared to purely aromatic analogs.

- Thermal Stability : Melting points for thiourea derivatives range from 120–180°C , whereas the target compound’s hydroxy and pyrrole groups could lower its melting point, enhancing processability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cyclohexanecarboxamide?

- Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example, analogous carboxamide derivatives are prepared by reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amines under basic conditions. In a similar protocol, cyclohexanecarboxylic acid derivatives were coupled with hydroxyl-containing pyrrolylpropylamine intermediates using coupling agents like HATU or EDCI in DMF or THF . Reaction yields can vary (24–38%), necessitating optimization of stoichiometry and purification via column chromatography .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Key peaks include signals for the cyclohexane ring (δ 1.2–2.8 ppm, multiplet), the hydroxyl proton (δ ~5.0 ppm, broad), and pyrrole protons (δ 6.3–7.5 ppm). For example, in similar carboxamides, the methyl group on the pyrrole appears at δ 2.21–2.30 ppm .

- LCMS/HRMS : Used to confirm molecular weight (e.g., ESIMS m/z 348.1–392.2 for analogous compounds) and purity (>94% by HPLC) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 95% purity achieved with 0.1% TFA modifier) .

Q. What solvent systems are suitable for recrystallization?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or mixtures of ethyl acetate/hexane are commonly used. For analogs, recrystallization from methanol/water yielded off-white solids with high purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (e.g., EDCI vs. HATU) to enhance efficiency.

- Temperature Control : Reactions at 0–5°C reduce side products in amine coupling steps .

- Solvent Effects : Switching from DMF to THF improved yields for sterically hindered analogs by 15% .

- Purification : Use preparative HPLC for challenging separations, especially if impurities co-elute in column chromatography .

Q. How to resolve discrepancies in NMR data between batches?

- Methodological Answer :

- Deuterated Solvents : Ensure consistent use (e.g., DMSO-d6 vs. CD3OD) to avoid solvent-induced shifts .

- Impurity Analysis : Perform 2D NMR (COSY, HSQC) to identify minor contaminants, such as unreacted starting materials or rotamers .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation if spectral data conflict .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LCMS over 24–72 hours.

- Light/Temperature : Store samples under UV light or at 40°C to assess photolytic/thermal decomposition.

- Metabolite Profiling : Use liver microsomes to identify oxidation products (e.g., hydroxylation of the pyrrole ring) .

Data Analysis and Interpretation

Q. How to validate the compound’s purity for in vitro assays?

- Methodological Answer :

- HPLC-DAD/MS : Use dual detection (UV and mass) to confirm peak homogeneity. For example, a purity threshold of ≥95% is standard, with retention times matched to reference standards .

- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (deviation <0.4% acceptable) .

Q. What computational methods predict the compound’s biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR : Build regression models based on substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) to optimize activity .

Advanced Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the pyrrole (e.g., substituents at position 2) or cyclohexane (e.g., axial vs. equatorial carboxamide) .

- Bioassay Panels : Test analogs against target enzymes/cell lines (e.g., IC50 determinations) and correlate with physicochemical parameters (logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.